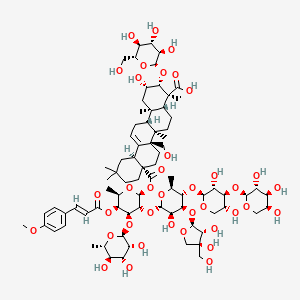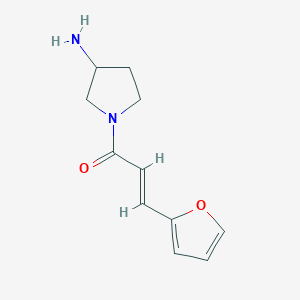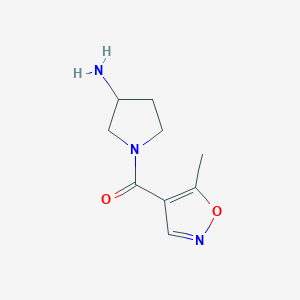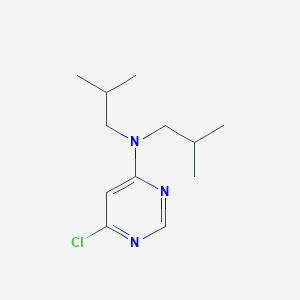![molecular formula C10H11Cl2NO B1491442 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol CAS No. 1341363-13-0](/img/structure/B1491442.png)
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Pharmacological Evaluation
Research has explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of azetidin-3-ol, which have been screened for their antibacterial and antifungal activities. This method presents a rapid and efficient way to prepare pharmacologically active compounds, indicating the potential use of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol derivatives in antimicrobial applications (Mistry & Desai, 2006).
Structural Analysis
The crystal and molecular structure of related compounds has been determined, providing insights into their chemical behavior and interaction possibilities. Such studies are foundational for designing new compounds with enhanced properties for various applications (Ramakumar, Venkatesan, & Rao, 1977).
Transformation into Aryl-2-(ethylamino)propan-1-ols
A notable transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols has been reported. This process involves the formation of intermediates that are subsequently opened by reducing agents, showcasing the compound's versatility in synthetic organic chemistry (Mollet, D’hooghe, & de Kimpe, 2011).
Neurokinin-2 Receptor Antagonists
Another research direction has been the development of neurokinin-2 (NK2) antagonists derived from azetidin-3-ol compounds. These studies aim at discovering new therapeutic agents by exploring the structure-activity relationships of azetidin-3-ol derivatives, highlighting their potential in medicinal chemistry (Mackenzie et al., 2002).
Novel Synthesis and Anti-Inflammatory Activity
The synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and their evaluation for anti-inflammatory effects demonstrate the compound's utility in developing potential anti-inflammatory agents. This work highlights the innovative use of 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol in synthesizing compounds with significant biological activities (Sharma, Maheshwari, & Bindal, 2013).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJWNKHRYAHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)



